N'-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
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Overview
Description
N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a complex organic compound that features a combination of fluorinated aromatic and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a pyridine precursor, various substituents are introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydrazide Formation: The final step involves the reaction of the sulfonylated pyridine with hydrazine or a hydrazine derivative to form the carbohydrazide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
- N’-(4-bromobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
- N’-(4-methylbenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Uniqueness
N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is unique due to the presence of both fluorinated aromatic and pyridine rings, which can impart distinct chemical and physical properties. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, making it potentially useful in various applications.
Properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F7N3O3S/c15-8-1-3-9(4-2-8)28(26,27)24-23-12(25)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6,24H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGOLOLITQVQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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